molecular formula C12H17BrClN B13592411 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride

Cat. No.: B13592411
M. Wt: 290.63 g/mol
InChI Key: DIZMHHFNLNBPTO-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride is a chemical compound with the molecular formula C12H16BrN It is known for its unique structure, which includes a bromophenyl group attached to a cyclopentylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride can be compared with other similar compounds, such as:

    1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride: Similar structure but with a methoxymethyl group instead of a bromophenyl group.

    1-[1-(4-Methylphenyl)cyclopentyl]methanamine hydrochloride: Similar structure but with a methylphenyl group instead of a bromophenyl group.

The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H17BrClN

Molecular Weight

290.63 g/mol

IUPAC Name

[1-(4-bromophenyl)cyclopentyl]methanamine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12;/h3-6H,1-2,7-9,14H2;1H

InChI Key

DIZMHHFNLNBPTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)Br.Cl

Origin of Product

United States

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